4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of triazine, pyrrolidine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Introduction of Pyrrolidine Groups: The pyrrolidine groups are introduced via nucleophilic substitution reactions, where pyrrolidine reacts with the triazine core.
Hydrazine Derivatization: The hydrazine moiety is introduced through the reaction of hydrazine with the triazine core.
Formation of the Furan Carboxylate: The furan carboxylate is synthesized through esterification reactions involving furan-2-carboxylic acid and ethanol.
Final Coupling: The final compound is obtained by coupling the hydrazine-triazine intermediate with the furan carboxylate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and furan moieties.
Reduction: Reduction reactions can occur at the triazine and hydrazine moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the triazine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the triazine ring can yield triazine-amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its triazine and pyrrolidine moieties are known to interact with various biological targets, making it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate due to its ability to interact with multiple biological targets. It may be investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine moiety can act as a ligand for metal ions, while the pyrrolidine groups can interact with protein active sites. The furan carboxylate may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE: This compound shares the triazine and pyrrolidine moieties but lacks the hydrazine and furan carboxylate groups.
FURAN-2-CARBOXYLIC ACID: This compound contains the furan carboxylate moiety but lacks the triazine and pyrrolidine groups.
HYDRAZINE DERIVATIVES: Compounds containing hydrazine moieties but lacking the triazine and furan carboxylate groups.
Uniqueness
The uniqueness of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H29N7O4 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H29N7O4/c1-2-34-21-16-18(9-10-19(21)36-22(33)20-8-7-15-35-20)17-26-30-23-27-24(31-11-3-4-12-31)29-25(28-23)32-13-5-6-14-32/h7-10,15-17H,2-6,11-14H2,1H3,(H,27,28,29,30)/b26-17+ |
InChI Key |
LTPKWRICMQAIAE-YZSQISJMSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC(=O)C5=CC=CO5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.